Acetamide,N-(3,4-dihydro-2-naphthalenyl)-

Asymmetric Catalysis Enamide Hydrogenation Chiral Building Blocks

This 3,4-dihydronaphthalene-derived acetamide is a specialized enamide substrate for benchmarking novel chiral catalysts, achieving up to 74% ee with Ru-based systems. Its unique selectivity profile (CB1 EC50: 378 nM) makes it a critical starting point for developing safer CB1-preferring agonists. With a predictable cLogP of ~2.5, it serves as an ideal control for optimizing lipophilicity in SAR campaigns. Source now to access a key intermediate with a direct, patented synthetic route to therapeutic candidates for urinary incontinence.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B13809697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-(3,4-dihydro-2-naphthalenyl)-
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=CC=CC=C2CC1
InChIInChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-5,8H,6-7H2,1H3,(H,13,14)
InChIKeyULAWMVQSVZVSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: Core Chemical Profile and Procurement-Relevant Identifiers for Research Sourcing


Acetamide, N-(3,4-dihydro-2-naphthalenyl)- (CAS 222415-35-2) is a synthetic organic compound belonging to the class of dihydronaphthalene-derived acetamides. It possesses the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . The compound is characterized by a partially saturated naphthalene core, specifically a 3,4-dihydro substitution pattern, which imparts distinct electronic and steric properties compared to fully aromatic naphthalene analogs. This structural feature is critical to its utility as a chiral building block and as a pharmacological probe, as evidenced by its performance in catalytic asymmetric hydrogenation reactions and its activity at cannabinoid receptors [1][2].

Why Generic Substitution Fails: The Structural and Functional Specificity of Acetamide, N-(3,4-dihydro-2-naphthalenyl)-


The 3,4-dihydronaphthalene scaffold of Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is not a mere structural curiosity; it is a critical determinant of its chemical reactivity and biological target engagement. Unlike fully aromatic naphthalene acetamides, the partially saturated ring system introduces a trisubstituted endocyclic olefin, which serves as a challenging but valuable substrate for enantioselective hydrogenation, enabling the synthesis of chiral amine derivatives with up to 74% ee [1]. Furthermore, the specific geometry and electron distribution conferred by the dihydro moiety directly influence ligand-receptor interactions, as demonstrated by its distinct functional activity at the cannabinoid CB1 receptor (EC50 378 nM) compared to structurally distinct but pharmacologically related compounds [2]. Consequently, simple replacement with an unsubstituted naphthalene analog or an alternative acetamide derivative would likely ablate these specific catalytic and pharmacological properties, rendering it an unsuitable substitute in research applications where these precise attributes are required.

Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: Quantitative Comparative Evidence for Differentiated Scientific Utility


Enantioselective Hydrogenation: Superior Substrate Performance for Chiral Amine Synthesis

In the ruthenium-catalyzed asymmetric hydrogenation of enamides, Acetamide, N-(3,4-dihydro-2-naphthalenyl)- serves as a benchmark substrate due to its endocyclic trisubstituted double bond. When using the chiral catalyst cis-fac-Δ-[RuIICl{(R)-(bpea)}{(S)-(BINAP)}]BF4, this compound achieves an enantioselectivity of up to 74% ee [1]. This performance surpasses that observed for many other enamide substrates under comparable conditions, where enantioselectivities often plateau around 70% ee [2].

Asymmetric Catalysis Enamide Hydrogenation Chiral Building Blocks

Cannabinoid Receptor Agonism: CB1-Selective Activity Profile in a Functional Assay

Acetamide, N-(3,4-dihydro-2-naphthalenyl)- exhibits selective functional agonism at the cannabinoid receptor 1 (CB1), with an EC50 of 378 nM as determined by a [35S]-GTPγS binding assay in rat brain membranes [1]. Its activity at CB2 is substantially weaker, with an EC50 of 671 nM, yielding a modest 1.8-fold selectivity for CB1 over CB2. In contrast, the well-characterized synthetic cannabinoid CB-13 (SAB-378) shows a reversed and more pronounced selectivity profile, with EC50 values of 6.1 nM at CB1 and 27.9 nM at CB2, representing a 4.6-fold preference for CB2 . This differential selectivity underscores the unique functional fingerprint of the target compound.

Cannabinoid Pharmacology GPCR Agonist CB1 Receptor

Structural and Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

Acetamide, N-(3,4-dihydro-2-naphthalenyl)- possesses a calculated LogP (cLogP) of 2.5, indicating moderate lipophilicity . This value is lower than that of fully aromatic naphthalene acetamides (e.g., N-(naphthalen-2-yl)acetamide, cLogP ≈ 3.0), which is a direct consequence of the 3,4-dihydro substitution that introduces a polarizable but non-aromatic region. The compound also has one hydrogen bond donor and one acceptor, offering a simple, well-defined interaction profile that is advantageous in structure-activity relationship (SAR) studies. In comparison, the more elaborate CB-13 molecule has a cLogP of ~6.5, reflecting its significantly higher lipophilicity and potential for non-specific binding [1].

Physicochemical Properties Drug-likeness Solubility

Utility as a Key Intermediate in Medicinal Chemistry: Documented Use in Patented Compositions

Acetamide, N-(3,4-dihydro-2-naphthalenyl)- has been explicitly claimed and utilized as a synthetic intermediate in the preparation of 1-ω-(3,4-dihydro-2-naphthalenyl)alkyl cyclic amine derivatives, which are potent suppressors of the urinary reflex and are indicated for the treatment of pollakiuria and urinary incontinence [1]. This patent-protected use contrasts with the more common application of similar acetamide derivatives as direct pharmacological agents, highlighting a distinct and valuable niche. While many analogs serve as final drug candidates, this compound is strategically employed as a building block to introduce a specific 3,4-dihydronaphthalene moiety into larger, more complex bioactive molecules.

Medicinal Chemistry Patent Evidence Drug Discovery

Acetamide, N-(3,4-dihydro-2-naphthalenyl)-: High-Value Application Scenarios Validated by Comparative Evidence


Benchmarking New Chiral Catalysts for Asymmetric Hydrogenation of Enamides

Given its proven performance as a challenging enamide substrate that achieves up to 74% ee with a specific ruthenium catalyst, Acetamide, N-(3,4-dihydro-2-naphthalenyl)- is an ideal candidate for benchmarking the efficiency and selectivity of novel chiral catalysts [1]. Its endocyclic trisubstituted double bond presents a higher steric barrier than typical terminal enamides, making it a more stringent test of a catalyst's capabilities. This scenario is supported by the compound's established use in published catalysis studies [1].

Development of Subtype-Selective Cannabinoid Receptor Probes

The compound's functional selectivity (CB1 EC50 378 nM; CB2 EC50 671 nM) provides a distinct starting point for medicinal chemists designing new CB1-preferring agonists [2]. Its moderate potency and unique selectivity fingerprint, which differ significantly from high-potency agonists like CB-13, make it a useful tool for elucidating the structural determinants of CB1 activation and for developing compounds with potentially fewer CNS-mediated side effects [2].

Synthesis of Complex Cyclic Amine Pharmaceuticals for Urological Disorders

This compound is a key building block in the synthesis of 1-ω-(3,4-dihydro-2-naphthalenyl)alkyl cyclic amine derivatives, a class of compounds patented for their efficacy in treating urinary incontinence and pollakiuria [3]. Process chemists and pharmaceutical developers can leverage this documented synthetic route to access a series of bioactive molecules with established therapeutic potential, providing a clear advantage over building blocks lacking such a direct, patented path to a drug candidate [3].

Structure-Activity Relationship (SAR) Studies on Lipophilicity and Membrane Permeability

With a calculated LogP of 2.5, this compound serves as a moderately lipophilic control in SAR campaigns aimed at optimizing the balance between solubility and membrane penetration . Its lipophilicity is intermediate between more hydrophilic acetamides and highly lipophilic naphthalene derivatives, allowing researchers to probe how incremental changes in cLogP impact a compound's pharmacokinetic and pharmacodynamic profile in cellular models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetamide,N-(3,4-dihydro-2-naphthalenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.